4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

Catalog No.
S822189
CAS No.
1858241-03-8
M.F
C10H13ClFNO2
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(4-fluorophenyl)butyric acid hydrochlori...

CAS Number

1858241-03-8

Product Name

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

IUPAC Name

4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H

InChI Key

RXJNLRFZRDSVKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl

4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the racemic hydrochloride salt of a para-fluorinated analog of phenibut. As a derivative of γ-aminobutyric acid (GABA), its primary mechanism of action is as a GABA-B receptor agonist. [1] Its pharmacological activity profile is positioned between its structural relatives, phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), making the specific choice of analog a critical procurement decision based on required potency and application context. [2]

Substitution with close analogs or alternative forms is often unsuitable for reproducible research and development. The specific halogen on the phenyl ring (fluoro- vs. chloro- vs. unsubstituted) directly dictates receptor potency by orders of magnitude. [1] Furthermore, as a racemic mixture, this compound's overall activity is a composite of its enantiomers, with the (R)-enantiomer conferring the primary GABA-B agonism. [2] Finally, the hydrochloride salt form provides significantly different solubility and stability profiles compared to the free base, impacting formulation, handling, and shelf-life. These factors make the precise CAS number, stereochemical composition, and salt form non-interchangeable.

Potency Enhancement: Over 58-Fold Higher Potency Than Unsubstituted Phenibut

The addition of a fluorine atom at the para-position of the phenyl ring significantly increases GABA-B receptor agonist potency compared to the parent compound, phenibut. In a direct comparative electrophysiology study on mouse cerebellar Purkinje cells, 4-fluoro-phenibut demonstrated an EC50 of 23.3 µM, whereas phenibut required a concentration of 1362 µM to achieve the same effect. [1] This makes the fluorinated version the clear choice for applications requiring significantly higher potency than phenibut without moving to a different halogenated analog.

Evidence DimensionGABA-B Agonist Potency (EC50)
Target Compound Data23.3 µM
Comparator Or BaselinePhenibut: 1362 µM
Quantified Difference~58.5 times more potent than Phenibut
ConditionsPatch-clamp recordings of outward current density in mouse cerebellar Purkinje cells.

For researchers needing a potent GABA-B agonist, this compound offers a substantial, quantifiable activity increase over phenibut, reducing required material and improving assay sensitivity.

Procurement Efficiency: A Cost-Effective Racemate for Accessing (R)-Enantiomer Activity

The pharmacological activity of phenyl-GABA analogs resides primarily in the (R)-enantiomer. [1] For the parent compound phenibut, the (R)-enantiomer is approximately twice as potent as the racemic mixture. [2] Procuring this racemic compound (CAS 1858241-03-8) provides a more economical option for initial studies, screening, or applications where the presence of the less active (S)-enantiomer is acceptable. It also serves as a direct starting material for chiral separation to yield the individual, higher-potency enantiomers.

Evidence DimensionRelative Potency of Racemate vs. Active Enantiomer
Target Compound DataRacemic mixture containing the active (R)-enantiomer.
Comparator Or Baseline(R)-Phenibut is ~2x more potent than racemic Phenibut.
Quantified DifferenceThe racemate provides ~50% of the maximum potential potency compared to the pure active enantiomer.
ConditionsIn vivo pharmacological tests on rodents (locomotor activity, antidepressant effects).

This racemate is the right choice for budget-conscious projects, initial proof-of-concept work, or as a readily available precursor for enantiomer isolation, avoiding the higher cost of the enantiopure material upfront.

Processability Advantage: Superior Handling and Solubility as a Hydrochloride Salt

The hydrochloride salt form is specifically manufactured to improve the compound's stability and handling properties compared to the free base (zwitterion). While direct solubility data for the target compound is sparse, data for the close analog phenibut hydrochloride shows good solubility in polar and aqueous systems (e.g., 10 mg/mL in PBS pH 7.2), which is critical for preparing stock solutions and use in biological assays. The free base form is often less soluble in aqueous buffers and can be prone to instability, making the HCl salt the preferred form for reproducible experimental work.

Evidence DimensionAqueous Solubility & Stability
Target Compound DataHydrochloride salt form, engineered for improved stability and solubility.
Comparator Or BaselineFree base (zwitterionic) form is often less stable and has lower aqueous solubility.
Quantified DifferenceData on analog Phenibut HCl shows solubility of 10 mg/mL in PBS.
ConditionsStandard laboratory formulation conditions.

Choosing the hydrochloride salt simplifies sample preparation, ensures higher reproducibility in solution-based applications, and offers a longer, more stable shelf-life, reducing experimental variability and material waste.

Structure-Activity Relationship (SAR) Studies

This compound is the ideal choice when a research program requires a GABA-B agonist with significantly higher potency than phenibut but wishes to specifically evaluate the effect of a fluoro- substitution versus the chloro- substitution of baclofen. [1]

High-Throughput Screening & Assay Development

The hydrochloride salt's enhanced aqueous solubility and stability make it highly suitable for creating reliable, concentrated stock solutions for use in automated screening platforms and for developing robust, reproducible bioassays where consistency is paramount.

Precursor for Chiral Synthesis or Resolution

As a cost-effective racemic mixture, this compound is a valuable starting material for researchers intending to perform chiral separation (e.g., via HPLC or diastereomeric salt formation) to isolate the highly active (R)-enantiomer and the less active (S)-enantiomer for stereospecific studies. [2]

Dates

Last modified: 08-16-2023

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